molecular formula C12H12N2O5 B12533189 Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate CAS No. 652969-90-9

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate

Cat. No.: B12533189
CAS No.: 652969-90-9
M. Wt: 264.23 g/mol
InChI Key: YVXLJCKPPBYVCA-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is a synthetic indole derivative Indole derivatives are significant in both natural products and pharmaceuticals due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate typically involves the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This method is efficient and yields the desired indole derivative with high purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the indole ring.

Scientific Research Applications

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound’s indole ring structure allows it to bind to various receptors and enzymes, influencing biological pathways. The nitro group can undergo reduction to form reactive intermediates that further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications in research and industry.

Biological Activity

Ethyl 1-hydroxy-2-methyl-6-nitro-1H-indole-3-carboxylate is a compound belonging to the indole family, notable for its diverse biological activities. This article explores the synthesis, biological interactions, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

This compound features a molecular formula of C12H12N2O4 and a molecular weight of approximately 234.21 g/mol. The structural characteristics include:

  • Hydroxyl group at the 1-position
  • Nitro group at the 6-position
  • Carboxylate ester functionality

These functional groups contribute to its unique chemical reactivity and biological profile.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a broad spectrum of biological activities:

  • Anticancer Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, certain nitro-containing indoles have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .
  • Antimicrobial Properties : The indole framework is known for its antimicrobial activity, which may also extend to this compound. Research on related compounds indicates potential against bacterial strains .
  • Anti-inflammatory Effects : Indole derivatives have been implicated in modulating inflammatory pathways, suggesting that this compound may possess similar anti-inflammatory properties .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The pathway may include:

  • Formation of the indole core
  • Introduction of the nitro group via nitration
  • Esterification to yield the final compound

These synthetic routes allow for modifications that can enhance biological activity or selectivity.

Interaction Studies

Interaction studies focusing on this compound have investigated its binding affinity to various biological targets. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential.

Comparative Analysis with Similar Compounds

The following table presents a comparison of this compound with structurally similar compounds:

Compound NameCAS NumberSimilarity Score
Ethyl 5-nitro-1H-indole-2-carboxylate16732-57-30.93
Methyl 4-methyl-7-nitro-1H-indole-2-carboxylate1956355-82-00.88
Ethyl 5-methylindole-2-carboxylate16382-15-30.83
Ethyl 7-nitro-1H-indole-2-carboxylate6960-46-90.93

This table illustrates how this compound stands out due to its specific functional groups, influencing its solubility and biological interactions compared to other compounds in the same class.

Case Studies

Several case studies have highlighted the potential applications of this compound:

Case Study: Anticancer Screening

In a recent study, compounds structurally similar to Ethyl 1-hydroxy-2-methyl-6-nitro were screened for their anticancer activity against MDA-MB-231 and HepG2 cells. The results indicated that certain derivatives exhibited significant growth inhibition, with IC50 values ranging from 2.43 μM to 14.65 μM, suggesting that modifications in the indole structure could enhance efficacy against cancer cells .

Case Study: Antimicrobial Testing

Another study evaluated the antimicrobial properties of various indole derivatives, revealing that some exhibited potent activity against Gram-positive and Gram-negative bacteria. This suggests that Ethyl 1-hydroxy-2-methyl-6-nitro may also possess similar antimicrobial capabilities .

Properties

CAS No.

652969-90-9

Molecular Formula

C12H12N2O5

Molecular Weight

264.23 g/mol

IUPAC Name

ethyl 1-hydroxy-2-methyl-6-nitroindole-3-carboxylate

InChI

InChI=1S/C12H12N2O5/c1-3-19-12(15)11-7(2)13(16)10-6-8(14(17)18)4-5-9(10)11/h4-6,16H,3H2,1-2H3

InChI Key

YVXLJCKPPBYVCA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)[N+](=O)[O-])O)C

Origin of Product

United States

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